
Fosveset
描述
准备方法
磷酸盐gadofosveset 三钠的合成涉及多个步骤。 该过程从制备稳定的钆二亚乙基三胺五乙酸螯合物开始,然后用二苯基环己基磷酸酯基团取代 . 化学合成涉及六个步骤,然后通过反相色谱法进行纯化。 然后通过刮板薄膜蒸发浓缩溶液,并将产物超滤。 最后,通过喷雾干燥分离磷酸盐gadothis compound 三钠 .
化学反应分析
磷酸盐gadofosveset 三钠会发生各种化学反应,包括螯合和结合反应。 该化合物形成线性离子螯合物,该螯合物与人血清白蛋白牢固但可逆地结合 . 这种结合限制了游离药物向血管外空间的渗出。 这些反应形成的主要产物是磷酸盐gadothis compound-白蛋白复合物,它增强了磁共振信号 .
科学研究应用
Magnetic Resonance Angiography (MRA)
Fosveset is primarily used in MRA for evaluating vascular diseases. Its ability to provide extended intravascular enhancement makes it particularly effective for detecting vascular stenosis and aneurysms.
- Study Findings : In clinical trials, gadothis compound-enhanced MRA demonstrated a sensitivity of 97%-100% and specificity of 96%-100% for high-grade stenosis assessment compared to conventional imaging techniques .
Study | Sample Size | Sensitivity (%) | Specificity (%) |
---|---|---|---|
Nikolaou et al. (2006) | 672 patients | 97-100 | 96-100 |
Goyen et al. (2005) | 300 patients | Not specified | Not specified |
Assessment of Tumors
Beyond vascular imaging, this compound has been utilized in assessing various tumors, including brain tumors and liver lesions.
- Case Study : A study highlighted the use of gadothis compound in evaluating human brain tumors, showing its effectiveness in enhancing tumor visualization due to its prolonged intravascular retention time .
Tumor Type | Application | Outcome |
---|---|---|
Brain Tumors | MRI Enhancement | Improved visualization |
Liver Lesions | MRI Assessment | Enhanced detection capabilities |
Pediatric Applications
This compound has gained favor in pediatric practice for classifying vascular and soft-tissue anomalies, particularly in the head and neck.
- Research Findings : A comparative study between gadothis compound-enhanced MRA and ferumoxytol-enhanced MRA showed that gadothis compound provided clearer imaging results in pediatric patients with congenital heart disease .
Patient Group | Gadothis compound Use | Findings |
---|---|---|
Pediatric Patients with Congenital Heart Disease | Enhanced MR Venography | Clearer imaging results |
Advantages Over Traditional Agents
This compound offers several advantages over traditional extracellular contrast agents:
- Higher Relaxivity : This leads to a better signal-to-noise ratio, improving image quality.
- Longer Intravascular Residence Time : Facilitates equilibrium imaging, allowing for more accurate assessments of vascular structures.
- Reduced Rate of Uninterpretability : Studies indicate that less than 2.3% of images were uninterpretable with gadothis compound compared to approximately 16% with conventional methods .
作用机制
磷酸盐gadofosveset 三钠的作用机制涉及其与内源性血清白蛋白的可逆结合。 这种结合增加了化合物的磁共振弛豫率,并缩短了水质子弛豫时间,导致血液信号强度(亮度)增加 .
相似化合物的比较
磷酸盐gadofosveset 三钠与其他基于钆的造影剂相比具有独特性,因为它与人血清白蛋白有很强的结合能力。 这种结合比标准的细胞外造影剂(如gadopentetate dimeglumine)更能提高血液的 T1 弛豫率 . 其他类似化合物包括gadopentetate dimeglumine 和gadoteridol,但磷酸盐gadothis compound 三钠能够通过一次低剂量注射提供高分辨率成像,使其脱颖而出 .
生物活性
Fosveset, also known as gadothis compound trisodium, is a gadolinium-based contrast agent primarily used in magnetic resonance angiography (MRA). Its unique properties and biological activity stem from its ability to bind reversibly to serum albumin, which enhances its effectiveness in imaging vascular structures. This article details the biological activity of this compound, including its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical efficacy based on diverse research findings.
This compound operates by binding to serum albumin in the bloodstream. This binding increases the vascular residence time of the contrast agent compared to non-protein binding agents. The interaction with albumin enhances the magnetic resonance relaxivity of this compound, leading to a decrease in the relaxation time (T1) of water protons. Consequently, this results in increased signal intensity on MRI scans, improving the visualization of blood vessels and surrounding tissues .
Pharmacodynamics
Clinical studies have demonstrated that this compound significantly shortens blood T1 values for up to four hours following intravenous administration. The relaxivity in plasma has been measured between 33.4 and 45.7 mMs at a magnetic field strength of 0.47 T . This pharmacodynamic profile allows for enhanced imaging quality during MRA procedures.
Pharmacokinetics
The pharmacokinetic properties of this compound conform to a two-compartment open model. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Mean Plasma Concentration | 0.43 ± 0.04 mmol/L (3 min post-injection) |
Half-life (Distribution Phase) | 0.48 ± 0.11 hours |
Half-life (Elimination Phase) | 16.3 ± 2.6 hours |
Total Clearance | 6.57 ± 0.97 mL/h/kg |
Urinary Excretion | 79% to 94% (mean 83.7%) |
This compound is primarily eliminated through renal excretion, with about 94% of the administered dose being recovered in urine within the first 72 hours .
Clinical Efficacy and Case Studies
This compound has undergone extensive clinical evaluation, including two phase II and four phase III studies involving over 672 patients. These studies assessed its efficacy in various vascular conditions:
- Study Findings : Gadothis compound-enhanced MRA showed a significant reduction in uninterpretability rates compared to standard techniques. Only 2.3% of images were uninterpretable with gadothis compound versus approximately 16% with traditional time-of-flight MRA (TOF-MRA) .
- Sensitivity and Specificity : In a study by Nikolaou et al., gadothis compound demonstrated a sensitivity of 97%–100% and specificity of 96%–100% for detecting high-grade stenosis across different vascular territories .
- Intermodality Agreement : The agreement between gadothis compound-enhanced imaging and reference standard imaging data was reported at 90%–93%, indicating high diagnostic reliability .
属性
IUPAC Name |
2-[[(2R)-2-[bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-hydroxyphosphoryl]oxypropyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44N3O14P/c37-28(38)18-34(15-16-35(19-29(39)40)20-30(41)42)17-26(36(21-31(43)44)22-32(45)46)23-49-51(47,48)50-27-11-13-33(14-12-27,24-7-3-1-4-8-24)25-9-5-2-6-10-25/h1-10,26-27H,11-23H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H,47,48)/t26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLPWFTXPYJYSS-AREMUKBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1OP(=O)(O)OCC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1OP(=O)(O)OC[C@@H](CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44N3O14P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027787 | |
Record name | Fosveset | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701027787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
737.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193901-91-6 | |
Record name | Fosveset [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193901916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fosveset | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701027787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[[(2R)-2-[bis(carboxymethyl)amino]-3-[(4, 4-diphenylcyclohexyl)oxy-hydroxyphosphoryl]oxypropyl]-[2-[bis (carboxymethyl)amino]ethyl]amino]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FOSVESET | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WBR90FN3H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。